molecular formula C10H7NO2 B8531891 4-Carboxycinnamonitrile CAS No. 54718-86-4

4-Carboxycinnamonitrile

Cat. No. B8531891
CAS RN: 54718-86-4
M. Wt: 173.17 g/mol
InChI Key: BAWSWEWUJBUEDV-UHFFFAOYSA-N
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Description

4-Carboxycinnamonitrile is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Carboxycinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxycinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54718-86-4

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-(2-cyanoethenyl)benzoic acid

InChI

InChI=1S/C10H7NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6H,(H,12,13)

InChI Key

BAWSWEWUJBUEDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

120 parts of potassium hydroxide are dissolved in 240 parts of methanol and this solution is poured slowly into a mixture of 209.5 parts of 4-(2-chloro-2-cyanoethyl) benzoic acid and 400 parts of methanol. The dehydrohalogenation reaction is very exothermic. Reflux is maintained for 30 minutes. The potassium salt of 4-(2-cyanovinyl) benzoic acid precipitates. It is filtered when cold and taken up in an acid medium to obtain the free acid. Thus, 160 parts of crude 4-(2-cyanovinyl) benzoic acid are obtained which are purified by sublimation under reduced pressure at about 190°-200° C. They are also sublimed under normal pressure at about 270° C.
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Synthesis routes and methods II

Procedure details

The 4-chloroformylcinnamonitrile can be prepared as follows: 10.05 g (50 mmols) of 4-bromobenzoic acid, 3.31 g (62.5 mmols) of acrylonitrile, 12.6 g (125 mmols) of triethylamine, 0.112 g (0.5 mmol) of palladium acetate, 0.608 g (2 mmols) of tri-o-tolylphosphine and 20 ml of toluene are boiled under reflux for 6 hours. The reaction mixture is extracted by shaking with 100 ml of 2N hydrochloric acid and the crude product is filtered off and recrystallised from methanol. 3 g (35% of theory) of 4-carboxycinnamonitrile are obtained in the form of pale yellow crystals; melting point 281° C.
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4-chloroformylcinnamonitrile
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